BenchChemオンラインストアへようこそ!

Stafib-1

STAT5b SH2 domain kinase-independent

Stafib-1 is the only commercially available >50-fold STAT5b-selective inhibitor that spares STAT5a, enabling clean dissection of STAT5b signaling in BCR-ABL leukemia (K562) and SAR programs. Unlike pan‑STAT or STAT3 agents, its catechol bisphosphate core has been structurally mapped by mutagenesis & ssNMR. Ideal as a validated FP/ITC ligand or reference for next‑gen leads. For cell‑based work, pair with prodrug Pomstafib‑1. Bulk packs & multi‑mg quantities in stock – order now to advance your STAT5b pipeline.

Molecular Formula C26H24N2O11P2
Molecular Weight 602.4 g/mol
Cat. No. B611026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStafib-1
SynonymsStafib-1;  Stafib 1;  Stafib1; 
Molecular FormulaC26H24N2O11P2
Molecular Weight602.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
InChIInChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36)
InChIKeySMUYYYBDKASIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stafib-1 (CAS 1688703-26-5) STAT5b Inhibitor Baseline Procurement Reference for STAT-Dependent Research


Stafib-1 (CAS 1688703-26-5, MW 602.42) is a catechol bisphosphate-derived small molecule that functions as the first selective inhibitor of the STAT5b SH2 domain [1]. It is not a STAT3 inhibitor—a critical distinction for procurement—but rather specifically targets the SH2 domain of STAT5b with a binding affinity (Ki) of 44 nM and a functional IC50 of 154 nM . Stafib-1 was developed via natural product-inspired optimization and represents a foundational chemical probe for dissecting STAT5b-specific signaling, with the primary paper demonstrating >50-fold selectivity over the closely related STAT5a isoform .

Stafib-1 Procurement Rationale: Why Broad-Spectrum STAT Inhibitors or STAT3-Targeted Agents Cannot Substitute


Generic substitution with broad-spectrum STAT inhibitors (e.g., SH-4-54, OPB-31121) or STAT3-selective agents (e.g., Stattic, S3I-201, STA-21) fails because Stafib-1 uniquely targets STAT5b, an isoform that shares 93% amino acid sequence identity with STAT5a in their SH2 domains yet mediates distinct biological functions in hematopoiesis and leukemogenesis [1]. Broad-spectrum agents that inhibit both STAT3 and STAT5 cannot isolate STAT5b-specific contributions to cellular phenotypes, while STAT3 inhibitors are entirely off-target for STAT5b-dependent models. Stafib-1 remains the only commercially available small molecule with demonstrated >50-fold selectivity for STAT5b over STAT5a, enabling isoform-specific mechanistic dissection that pan-STAT inhibitors cannot achieve [2].

Stafib-1 Quantitative Comparative Evidence for Scientific Selection Versus STAT5/STAT3 Inhibitors


Stafib-1 STAT5b Binding Affinity and Inhibitory Potency Versus Broad-Spectrum STAT Inhibitor SH-4-54

Stafib-1 exhibits significantly tighter binding to STAT5b compared to the broad-spectrum STAT inhibitor SH-4-54. While SH-4-54 binds both STAT3 and STAT5 with Kd values of 300 nM and 464 nM respectively, Stafib-1 achieves a Ki of 44 nM specifically for STAT5b, representing an approximately 10.5-fold improvement in binding affinity over SH-4-54's STAT5 Kd [1]. Furthermore, Stafib-1 inhibits STAT5b function with an IC50 of 154 nM, whereas SH-4-54 lacks reported functional selectivity and inhibits multiple STAT family members .

STAT5b SH2 domain kinase-independent leukemia

Stafib-1 Isoform Selectivity: Quantitative Differentiation Between STAT5b and STAT5a

Stafib-1 is the first small molecule demonstrated to selectively inhibit the STAT5b SH2 domain with greater than 50-fold selectivity over the STAT5a SH2 domain, despite these domains sharing 93% amino acid sequence identity [1]. In direct comparative binding assays, Stafib-1 shows a Ki of 44 nM for STAT5b, while its activity against STAT5a is substantially weaker, with the selectivity ratio exceeding 50-fold . This contrasts with the follow-on compound Stafib-2, which shows a Ki of 9 nM for STAT5b but reduced selectivity (>20-fold over STAT5a) [2].

STAT5b STAT5a isoform selectivity SH2 domain

Stafib-1 Functional Activity in Cellular Context: STAT5b-Dependent Phosphorylation Inhibition

In cellular assays, a prodrug of Stafib-1 (Pomstafib-1) was shown to inhibit STAT5b tyrosine phosphorylation in K562 human leukemia cells with high selectivity over STAT5a, demonstrating that the in vitro binding selectivity translates to functional isoform discrimination in living cells [1]. This cellular validation distinguishes Stafib-1 from many STAT3 inhibitors (e.g., Stattic, STA-21) that show functional activity against STAT3 but lack data for STAT5b-specific inhibition in comparable cellular models [2].

STAT5b tyrosine phosphorylation K562 cells prodrug

Stafib-1 Structural Validation and Binding Site Characterization

The binding site of Stafib-1's core catechol bisphosphate moiety was validated by functional analysis of point mutants in the STAT5b SH2 domain [1]. This level of structural validation at the amino acid resolution is not available for many commercial STAT inhibitors (e.g., S3I-201, STA-21), which are often characterized only by cellular activity without detailed biophysical or mutagenesis-based binding site confirmation [2]. The follow-up study further employed solid-state NMR to demonstrate STAT5b binding of the catechol bisphosphate core [3].

SH2 domain binding site mutagenesis structural biology

Stafib-1 as a Chemical Probe Benchmark for STAT5b Tool Compound Selection

Stafib-1 is explicitly positioned in the primary literature as the first demonstration that naturally occurring SH2 domains with >90% sequence identity can be selectively targeted with small organic molecules [1]. This establishes Stafib-1 as a benchmark chemical probe for dissecting STAT5b-specific biology. In contrast, compounds such as OPB-31121 (IC50 = 18.7 nM, Kd = 10 nM for STAT3) inhibit both STAT3 and STAT5 phosphorylation without isoform discrimination , while C188-9 (TTI-101, Ki = 12.4 nM) is STAT3-selective .

chemical probe STAT5b tool compound mechanistic studies

Stafib-1 Validated Application Scenarios for STAT5b-Dependent Research and Procurement Decisions


Dissecting STAT5b-Specific Signaling in Hematopoietic Malignancies

Use Stafib-1 or its cell-permeable prodrug Pomstafib-1 to selectively inhibit STAT5b tyrosine phosphorylation in BCR-ABL-driven leukemia models such as K562 cells. This application leverages the demonstrated >50-fold selectivity over STAT5a to isolate STAT5b-specific contributions to transformation, survival, and therapy resistance without confounding STAT5a inhibition [1]. Broad-spectrum STAT inhibitors (e.g., SH-4-54, OPB-31121) or STAT3-selective agents (e.g., Stattic) cannot achieve this isoform-specific dissection and would produce ambiguous results in STAT5-dependent models.

Chemical Probe for SH2 Domain Structural Biology and Biophysical Studies

Employ Stafib-1 as a validated ligand for fluorescence polarization (FP) competitive binding assays or isothermal titration calorimetry (ITC) studies of the STAT5b SH2 domain. The binding site of the catechol bisphosphate core has been mapped by point mutagenesis and solid-state NMR, providing a structurally characterized tool for biophysical characterization of SH2 domain-ligand interactions [1]. This level of structural validation distinguishes Stafib-1 from many commercial STAT inhibitors that lack detailed binding site characterization.

Benchmark Comparator for STAT5b Inhibitor Development and SAR Studies

Utilize Stafib-1 as a reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation STAT5b-selective inhibitors. Stafib-1 established the first proof-of-concept that SH2 domains with >90% sequence identity can be selectively targeted [1], and the rational optimization to Stafib-2 (Ki = 9 nM) provides a clear trajectory for potency improvements with measurable selectivity trade-offs (>20-fold vs >50-fold) [2]. This makes Stafib-1 an essential comparator for any new STAT5b-targeted chemical entity.

Functional Validation of STAT5b Dependency in CRISPR/Cas9 Knockout Rescue Experiments

Apply Stafib-1 in complementation studies where STAT5b knockout cells are rescued with wild-type or mutant STAT5b constructs. The inhibitor's validated binding site and selectivity profile [1] enables chemical validation of STAT5b-dependent phenotypes, confirming that observed effects are specifically attributable to STAT5b SH2 domain function rather than off-target or compensatory STAT5a activity. This application is particularly valuable in cancer cell lines where STAT5a and STAT5b may have divergent roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stafib-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.